molecular formula C13H14O3S2 B2665621 1-[4-(4-Methylphenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone CAS No. 339022-67-2

1-[4-(4-Methylphenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone

Cat. No. B2665621
CAS RN: 339022-67-2
M. Wt: 282.37
InChI Key: ARFMFZICAMXCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the oxidation of 5-arylsulfanyltetrazoles with hydrogen peroxide in acetic acid has been found to yield sulfinyl and sulfonyl derivatives . The reaction was carried out under conditions of microwave activation and convection heating at a temperature of 55 °C . The oxidation duration on convection heating was 3 hours .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-[4-(4-Methylphenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone:

Pharmaceutical Research

1-[4-(4-Methylphenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone: has shown potential in pharmaceutical research due to its unique chemical structure. Compounds with similar structures have been investigated for their anti-inflammatory and analgesic properties . The presence of the sulfonyl group and the thiophene ring can contribute to the compound’s ability to interact with biological targets, making it a candidate for drug development.

Antimicrobial Agents

Research has indicated that compounds containing thiophene and sulfonyl groups exhibit antimicrobial activity . 1-[4-(4-Methylphenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone could be explored for its potential to inhibit the growth of bacteria and fungi, making it valuable in the development of new antimicrobial agents.

Organic Synthesis

This compound can serve as an intermediate in organic synthesis . Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules. This makes it a useful building block in the creation of new organic compounds for research and industrial applications.

Material Science

In material science, 1-[4-(4-Methylphenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone can be used in the development of polymers and advanced materials . The compound’s stability and reactivity make it suitable for incorporation into polymer matrices, potentially enhancing the properties of the resulting materials, such as their thermal stability and mechanical strength.

Catalysis

The compound’s structure suggests it could act as a catalyst or a catalyst precursor in various chemical reactions. The presence of the sulfonyl group can facilitate catalytic activity, making it useful in processes such as oxidation and reduction reactions in both industrial and laboratory settings.

Environmental Chemistry

In environmental chemistry, 1-[4-(4-Methylphenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone could be investigated for its role in pollutant degradation . Compounds with similar structures have been studied for their ability to break down environmental pollutants, offering potential applications in environmental remediation.

properties

IUPAC Name

1-[4-(4-methylphenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3S2/c1-9-3-5-11(6-4-9)17-13-8-18(15,16)7-12(13)10(2)14/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFMFZICAMXCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(CS(=O)(=O)C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Methylphenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone

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